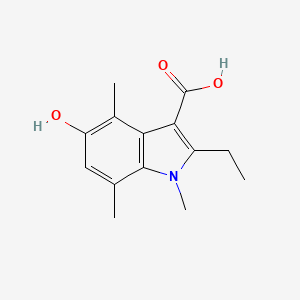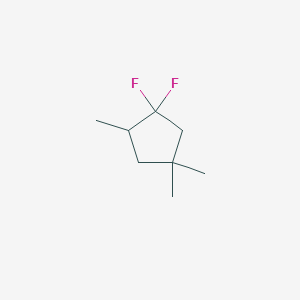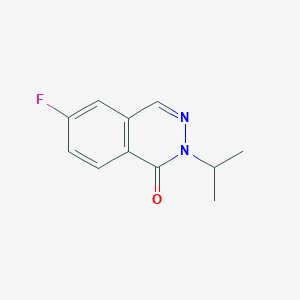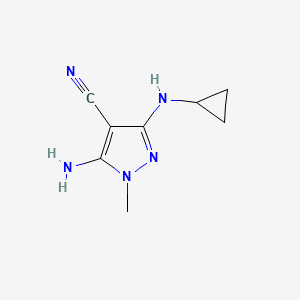
Butanebis(imidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanebis(imidamide) is a chemical compound with the molecular formula C₄H₁₀N₄ It is characterized by the presence of two imidamide groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanebis(imidamide) typically involves the reaction of butane with imidamide precursors under controlled conditions. One common method is the reaction of butane with formamidines and α-halo ketones, which leads to the formation of imidazolium salts. These salts can then be converted to butanebis(imidamide) through further chemical reactions .
Industrial Production Methods
Industrial production of butanebis(imidamide) often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Butanebis(imidamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert butanebis(imidamide) to its reduced forms.
Substitution: The imidamide groups can participate in substitution reactions, where other functional groups replace the imidamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of butanebis(imidamide), while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Butanebis(imidamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: Butanebis(imidamide) is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanebis(imidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to butanebis(imidamide) include other imidazole derivatives and bis(imidamide) compounds. These compounds share structural similarities and often exhibit similar chemical and biological properties .
Uniqueness
Butanebis(imidamide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C4H10N4 |
|---|---|
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
butanediimidamide |
InChI |
InChI=1S/C4H10N4/c5-3(6)1-2-4(7)8/h1-2H2,(H3,5,6)(H3,7,8) |
InChI-Schlüssel |
ZEXBMKRKNORGLI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=N)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)


![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)

![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
